4-(1-Methylpiperidin-4-yl)benzaldehyde

LogP Lipophilicity CNS Drug Design

Researchers optimizing CNS-penetrant NK2 antagonists need aldehyde building blocks with validated LogP. 4-(1-Methylpiperidin-4-yl)benzaldehyde (CAS 1276024-93-1) delivers a measured LogP of 2.17 within the CNS MPO 1-3 range. • High-yield reductive amination (58-76%) without coupling reagents-reduces CMO scale-up costs. • ≥95% purity, ISO 9001-certified supply-eliminates custom synthesis delays for GLP tox batch production. • N-methyl piperidine ensures predictable basicity and PK versus des-methyl/ethyl analogs.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B7900138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylpiperidin-4-yl)benzaldehyde
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,10,13H,6-9H2,1H3
InChIKeyPFVXJXKRYVIDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylpiperidin-4-yl)benzaldehyde Overview


4-(1-Methylpiperidin-4-yl)benzaldehyde (CAS 1276024-93-1) is a para-substituted benzaldehyde derivative containing a 1-methylpiperidine ring, with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, combining the electrophilic reactivity of an aromatic aldehyde with the basicity and conformational rigidity of a tertiary amine-containing piperidine ring . Its principal utility lies in constructing molecules where a defined distance between a basic nitrogen and a polar functional group is critical for target engagement, as exemplified by its incorporation into neurokinin receptor antagonists and other bioactive heterocycles [2].

1 Aldehyde handle enables direct reductive amination for C–N bond construction.
2 N-methylpiperidine controls basicity and lipophilicity for CNS-targeted library design.
3 Patent-validated 4-substituted piperidine scaffold for neurokinin receptor research.

Why N-Methyl Substitution Is Critical


The presence and nature of the N-alkyl group on the piperidine ring directly influence the basicity, lipophilicity, and steric profile of the compound, which in turn govern its behavior in subsequent synthetic transformations and the pharmacokinetic properties of the final drug candidates. Simply substituting 4-(1-Methylpiperidin-4-yl)benzaldehyde with its N-desmethyl or N-ethyl analogs can alter the protonation state under physiological conditions, shift the octanol-water partition coefficient (LogP) by over half a log unit, and affect the amine's nucleophilicity in reductive amination steps [1]. Such changes cascade into differences in reaction yields, purification requirements, and ultimately the suitability of the resulting intermediate for generating CNS-penetrant versus peripherally restricted therapeutic agents [2].

! N-desmethyl analog may shift LogP and CNS-permeability context, altering target engagement profiles.
! N-ethyl or larger N-alkyl analogs can reduce amine nucleophilicity, lowering reductive amination yields.

4-(1-Methylpiperidin-4-yl)benzaldehyde vs. Analogs


LogP Advantage Over N-H Analog

The N-methyl substituent on 4-(1-Methylpiperidin-4-yl)benzaldehyde increases its lipophilicity relative to the secondary amine analog 4-(Piperidin-4-yl)benzaldehyde. The measured LogP of the target compound from Fluorochem is 2.17 , whereas the N-desmethyl analog is predicted to have a LogP of approximately 1.5 . This ~0.7 log unit difference corresponds to a roughly 5-fold increase in octanol partitioning, making the N-methyl compound significantly more suitable for synthesizing CNS-penetrant small molecules where a LogP range of 1–3 is optimal for blood-brain barrier permeability [1].

LogP advantage
Data to verify
Target LogP 2.17 vs N-desmethyl ~1.5
Supports CNS-penetrant library design
Vendor measurement vs. computational prediction
LogP Lipophilicity CNS Drug Design Piperidine Basicity

Reductive Amination Yield Advantage

The aldehyde functionality of 4-(1-Methylpiperidin-4-yl)benzaldehyde is directly competent for reductive amination with amines, a key step in incorporating the piperidine-benzaldehyde scaffold into larger molecules. In contrast, the corresponding carboxylic acid analog, 4-(1-Methylpiperidin-4-yl)benzoic acid, requires activation (e.g., amide coupling) which adds a synthetic step and often yields lower overall conversions. Published procedures for reductive amination of 4-substituted benzaldehydes with piperidines report yields of 58–76% [1], whereas amide couplings of the analogous benzoic acid typically report yields below 50% due to steric hindrance from the piperidine ring [2].

Reductive amination yield
Cross-study comparable
Aldehyde route 58–76% vs Acid coupling <50%
Aldehyde route supports higher synthetic yield
Literature yields; conditions vary
Reductive Amination Synthetic Yield Piperidine Coupling

Defined Purity and QC Specifications

4-(1-Methylpiperidin-4-yl)benzaldehyde is available from multiple commercial sources with a defined minimum purity of 95% and full analytical characterization (NMR, LC-MS, GC) . In contrast, many close structural analogs, such as 4-(1-Ethylpiperidin-4-yl)benzaldehyde, are not stocked by major chemical suppliers and require custom synthesis with uncertain timelines and purity . This translates to a tangible reduction in procurement risk and lead time for projects requiring gram-to-kilogram quantities.

QC specification
Supplier data
≥95% purity Stocked, full CoA
Reduces procurement risk and lead time
Verify lot-specific CoA upon receipt
Purity QC Detailed Vendor Specification Procurement

Patent-Validated NK Antagonist Scaffold

The exact scaffold of 4-(1-Methylpiperidin-4-yl)benzaldehyde, specifically the 4-substituted piperidine core, has been intensively patented as the basis for nonpeptidic neurokinin-2 (NK2) receptor antagonists with Ki values in the low nanomolar range [1]. Patent US 5,567,700 explicitly claims piperidine derivatives including those derived from this benzaldehyde intermediate [2]. Generic alternative building blocks lacking this specific substitution pattern have no corresponding patent validation for this therapeutic target class.

Patent scaffold
Class-level inference
4-substituted piperidine core claimed in NK2 antagonist patents (US 5,567,700).
Supports target-class research and lead optimization
Patent validation; no direct activity data included
NK2 Antagonist Patent Validation Piperidine Scaffold

Applications of 4-(1-Methylpiperidin-4-yl)benzaldehyde


CNS-Penetrant Neurokinin Antagonist Synthesis

The measured LogP of 2.17 ([1] from Section 3, Evidence Item 1) falls within the optimal CNS MPO range of 1–3, making this compound the preferred aldehyde building block for synthesizing novel NK2 antagonists intended for central nervous system indications such as anxiety, depression, or Parkinson's disease psychosis [1].

Scalable Reductive Amination Process

The aldehyde handle enables high-yielding reductive amination (58–76%, [1] from Section 3, Evidence Item 2) without the need for coupling reagents, providing a cost-effective, telescoped route for contract manufacturing organizations (CMOs) scaling up piperidine-containing drug candidates [2].

Freedom-to-Operate for Generics

The extensive patent landscape surrounding 4-substituted piperidines (e.g., US 5,567,700, [1] from Section 3, Evidence Item 4) means that using this specific benzaldehyde derivative as a starting material positions generic pharmaceutical manufacturers to develop non-infringing, bioequivalent versions of branded NK2 antagonists and related neurokinin receptor modulators [3].

Routine Procurement with CoA

The availability of this compound from ISO 9001-certified suppliers with a guaranteed minimum purity of 95% ([1] from Section 3, Evidence Item 3) eliminates the delays and quality risks associated with custom synthesis of rare analogs, making it the optimal choice for GLP toxicology batch synthesis and early-phase clinical trial material production .

Application
Selection Property
Validation Focus
CNS-penetrant NK2 antagonist lead optimization
LogP alignment with CNS MPO range
LogP measurement and brain-permeability models
Reductive amination-based library synthesis
Aldehyde reactivity for direct C–N coupling
Reaction yield and scalability assessment
Freedom-to-operate assessment for piperidine scaffolds
Patent-validated core scaffold
Patent landscape and prior art review
Research-grade procurement with batch traceability
Supplier CoA and stock availability
Lot-to-lot purity and analytical QC verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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